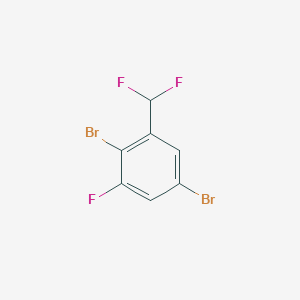

2,5-Dibromo-3-fluorobenzodifluoride

Description

2,5-Dibromo-3-fluorobenzodifluoride (C₆HBr₂F₃) is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at the 2- and 5-positions, a fluorine atom at the 3-position, and a difluoromethyl (-CF₂-) group. This arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The bromine atoms enhance molecular weight and polarizability, while fluorine atoms contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

2,5-dibromo-1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVELOYSFFNQVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluorobenzodifluoride typically involves halogenation reactions. One common method is the bromination of 3-fluorobenzodifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

Industrial production of 2,5-Dibromo-3-fluorobenzodifluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorobenzodifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while reduction can produce different brominated or fluorinated derivatives.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzodifluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems and the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzodifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a halogenating agent, introducing bromine and fluorine atoms into other molecules. This can alter the chemical and physical properties of the target molecules, leading to various effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound A : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₃₄H₂₄Br₂O)

- Core Structure : A dihydrofuran ring with bromine at 3,4-positions and four phenyl groups at 2,5-positions.

- Key Features : The tetraphenyl substitution introduces significant steric hindrance, while the dihydrofuran ring lacks aromaticity, reducing resonance stabilization compared to benzodifluorides.

- Electronic Effects : Bromine’s inductive effect dominates, but the absence of fluorine limits electron-withdrawing capacity .

Compound B : 2,5-Dibromo-3-fluorobenzodifluoride

Crystallographic and Conformational Analysis

- Bond Angles and Torsion :

- In Compound A, crystallographic data reveals torsion angles such as C7—C8—H8 (−173.3°) and C9—C10—H10 (1.0°), indicative of steric strain from phenyl groups .

- Compound B’s aromatic system likely exhibits smaller deviations (typical benzene C—C—C angles ~120°), though fluorines may induce slight distortions (<5°) .

Table 1: Structural Comparison

Reactivity and Stability

- Electrophilic Substitution: Compound A’s dihydrofuran ring is less reactive toward electrophiles due to non-aromaticity. Compound B’s electron-deficient aromatic ring resists electrophilic attack but may undergo directed metalation at bromine sites .

- Thermal Stability :

Intermolecular Interactions

Biological Activity

2,5-Dibromo-3-fluorobenzodifluoride is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C7H3Br2F

- Molecular Weight : 303.9 g/mol

- Structure : The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 2,5-Dibromo-3-fluorobenzodifluoride is largely attributed to its ability to interact with various biomolecules. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate biological membranes and interact with cellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for various physiological processes.

- Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties, making them candidates for further investigation in drug development.

Research Findings

Recent studies have highlighted the biological significance of 2,5-Dibromo-3-fluorobenzodifluoride:

Case Studies

-

Anticancer Activity : A study demonstrated that derivatives of dibromofluorobenzodifluoride exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Compound IC50 (µM) Cancer Cell Line 2,5-Dibromo-3-fluorobenzodifluoride 15 HeLa (Cervical) Control >100 HeLa -

Antimicrobial Properties : Research indicated that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 10

Synthesis and Derivatives

The synthesis of 2,5-Dibromo-3-fluorobenzodifluoride typically involves bromination and fluorination reactions on benzene derivatives. These synthetic routes allow for the creation of various derivatives that may exhibit enhanced biological activities.

Synthetic Route Example

- Starting Material : 3-fluorobenzene

- Reagents : Bromine in the presence of a catalyst.

- Conditions : Controlled temperature and inert atmosphere.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.